An In-depth Technical Guide to Methyl 3-methylisonicotinate
An In-depth Technical Guide to Methyl 3-methylisonicotinate
Abstract
Methyl 3-methylisonicotinate is a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals. As a functionalized building block, it provides a strategic entry point for the synthesis of complex molecular architectures. The pyridine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous FDA-approved therapeutics. The addition of a methyl group at the 3-position and a methyl ester at the 4-position offers distinct electronic and steric properties that can be exploited to fine-tune a candidate molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide provides a comprehensive overview of Methyl 3-methylisonicotinate, including its core identification, a detailed synthesis protocol with mechanistic rationale, predictive spectroscopic analysis for structural confirmation, and a discussion of its chemical reactivity and potential applications in drug discovery.
Core Compound Identification
The foundational step in any research and development workflow is the unambiguous identification of the chemical entity. Methyl 3-methylisonicotinate is registered under a specific CAS number, ensuring global uniqueness in chemical databases and regulatory submissions.
CAS Number: 116985-92-3[1]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like methyl isonicotinate. These properties are crucial for planning reactions, purification, and formulation.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉NO₂ | BLD Pharm[1] |
| Molecular Weight | 151.16 g/mol | BLD Pharm[1] |
| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate | IUPAC Nomenclature |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to Methyl Isonicotinate[2] |
| Boiling Point | Predicted: >210 °C | Extrapolation from Methyl Isonicotinate (208 °C)[3] |
| Density | Predicted: ~1.1 g/mL | Extrapolation from substituted pyridines |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Standard organic ester properties |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of Methyl 3-methylisonicotinate is the Fischer esterification of its parent carboxylic acid, 3-methylisonicotinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Causality of Experimental Choices
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Reactants: 3-Methylisonicotinic acid serves as the structural backbone. Methanol is chosen as both the esterifying alcohol and the solvent. Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium toward the product side, maximizing the yield.
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Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.
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Temperature: The reaction is conducted under reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster. It also facilitates the removal of water, the reaction's byproduct, further pushing the equilibrium towards the desired ester.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the Fischer esterification process for producing Methyl 3-methylisonicotinate.
Caption: Fischer Esterification Workflow for Methyl 3-methylisonicotinate.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
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Catalyst Addition: Place the flask in an ice bath to control the initial exotherm. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.
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Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the spot corresponding to the starting acid has disappeared (typically 4-6 hours).
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Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
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Neutralization: Carefully pour the residue onto crushed ice and neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8. Caution: CO₂ evolution.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
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Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude ester by flash column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a benchmark for characterization.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methyl group at the 3-position will slightly shield adjacent protons and carbons, while the electron-withdrawing ester group will deshield them.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.9 | s | 1H | Proton adjacent to N |
| H-5 | ~7.6 | d | 1H | Proton ortho to ester |
| H-6 | ~8.6 | d | 1H | Proton ortho to N |
| -OCH₃ | ~3.9 | s | 3H | Ester methyl |
| Ar-CH₃ | ~2.5 | s | 3H | Ring methyl |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~166 | Ester Carbonyl |
| C-2 | ~152 | Carbon adjacent to N |
| C-6 | ~149 | Carbon adjacent to N |
| C-4 | ~145 | Carbon bearing ester |
| C-3 | ~135 | Carbon bearing methyl |
| C-5 | ~123 | Aromatic CH |
| -OCH₃ | ~52 | Ester methyl |
| Ar-CH₃ | ~18 | Ring methyl |
Predicted Mass Spectrometry Data (EI)
Electron Ionization Mass Spectrometry will likely result in a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Identity | Rationale |
| 151 | [M]⁺ | Molecular Ion |
| 120 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 92 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Chemical Reactivity and Applications in Drug Discovery
Methyl 3-methylisonicotinate is a versatile intermediate. Its reactivity is dictated by the interplay of the pyridine nitrogen, the ester functionality, and the activating methyl group.
Core Reactivity
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Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent 3-methylisonicotinic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This is a common deprotection step in a multi-step synthesis.
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Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a crucial transformation for building diversity in compound libraries, as the amide bond is a key structural feature in many pharmaceuticals.
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Reduction: The ester can be reduced to the corresponding primary alcohol (3-methyl-4-(hydroxymethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Strategic Application in Synthesis
The parent acid, 3-methylisonicotinic acid, is a known precursor for preparing inhibitors of cholesterol 24-hydroxylase, an enzyme implicated in neurodegenerative diseases. Methyl 3-methylisonicotinate serves as a protected and more reactive form of this acid, making it an ideal starting point for synthesizing libraries of potential enzyme inhibitors. The ester allows for facile coupling reactions (e.g., amide bond formation) with various amine-containing fragments to explore the structure-activity relationship (SAR).
Potential Synthetic Transformations
The following diagram outlines key synthetic pathways starting from Methyl 3-methylisonicotinate, highlighting its utility as a versatile chemical building block.
Caption: Key Synthetic Transformations of Methyl 3-methylisonicotinate.
Conclusion
Methyl 3-methylisonicotinate (CAS: 116985-92-3) is a strategically important, yet under-characterized, building block for pharmaceutical research. Its synthesis via Fischer esterification is robust and scalable. This guide provides a foundational set of predictive data for its properties and spectroscopic signature, enabling researchers to confidently identify and utilize this compound. Its inherent reactivity at the ester position allows for straightforward diversification, making it a valuable tool for developing novel therapeutics targeting a range of biological pathways.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Available: [Link]
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Chemical Synthesis Database (2025). methyl 3-cyano-2-hydroxy-6-methylisonicotinate. Available: [Link]
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Wikipedia (n.d.). Methyl isonicotinate. Available: [Link]
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PrepChem (n.d.). Synthesis of (a) methyl isonicotinate. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7151, Methyl Nicotinate. Available: [Link]



